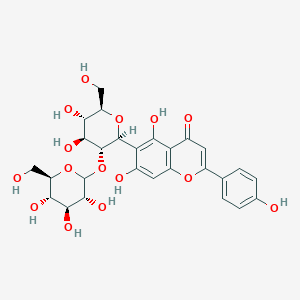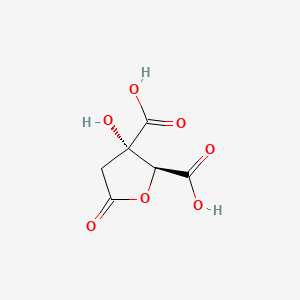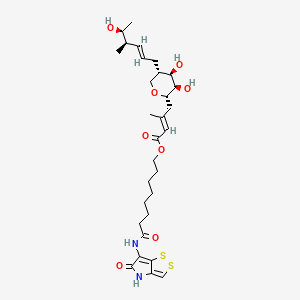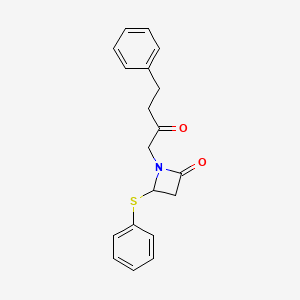
Edonerpic
概述
科学研究应用
作用机制
Edonerpic 通过激活 sigma 受体和促进神经突起生长来发挥作用。 据报道,它通过增强皮质和海马体的突触可塑性来保护神经元免受 β-淀粉样蛋白诱导的神经毒性和记忆缺陷 . 该化合物的靶点被认为是塌陷反应介质蛋白 2 (CRMP2),这是一种参与神经突起生长、离子通道转运和突触可塑性的胞质磷蛋白 . 其他研究人员则认为 this compound 不与 CRMP2 结合 .
生化分析
Biochemical Properties
Edonerpic maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the collapsin response mediator protein 2 (CRMP2), where it has been shown to reduce the cleavage of CRMP2 and increase the expression of the postsynaptic protein Arc . These interactions suggest that this compound maleate may influence synaptic plasticity and neuronal function.
Cellular Effects
This compound maleate has been observed to affect various types of cells and cellular processes. In cortical neurons, it promotes neurite outgrowth and preserves hippocampal synapses, which are crucial for maintaining spatial memory . Additionally, this compound maleate has been shown to modulate microglial function, which may have implications for neuroinflammation and neuroprotection . These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound maleate involves several key interactions at the molecular level. It has been reported to activate sigma-1 receptors, which play a role in neuroprotection and synaptic plasticity . Furthermore, this compound maleate influences the delivery of synaptic AMPA receptors, which are essential for synaptic transmission and plasticity . These interactions contribute to its overall effects on neuronal function and cognitive processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound maleate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maleate can maintain its neuroprotective effects over extended periods, preserving hippocampal synapses and spatial memory in animal models
Dosage Effects in Animal Models
The effects of this compound maleate vary with different dosages in animal models. At therapeutic doses, it has been shown to promote neurite outgrowth and preserve synaptic function without significant adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways involves its interaction with CRMP2, where it reduces CRMP2 cleavage and modulates its phosphorylation status . These interactions may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound maleate is transported and distributed through interactions with specific transporters and binding proteins. Its ability to interact with sigma-1 receptors and influence synaptic AMPA receptor delivery suggests that it may have targeted transport mechanisms that facilitate its localization to specific cellular compartments . These interactions are crucial for its therapeutic effects and overall distribution within the body.
Subcellular Localization
The subcellular localization of this compound maleate is an important aspect of its activity and function. It has been shown to localize to synaptic sites, where it influences synaptic plasticity and neuronal function . Additionally, post-translational modifications and targeting signals may direct this compound maleate to specific compartments or organelles, further enhancing its therapeutic potential.
准备方法
Edonerpic 的合成涉及多个步骤,从制备苯并噻吩衍生物开始。合成路线通常包括:
苯并噻吩核的形成: 这涉及在特定条件下使适当的前体环化。
乙氧基丙基基团的连接: 这一步涉及苯并噻吩衍生物与适当的烷化剂反应。
氮杂环丁醇环的形成: 这一步涉及中间化合物的环化形成氮杂环丁醇环。
马来酸盐的形成: 最后一步涉及氮杂环丁醇衍生物与马来酸反应形成马来酸盐.
This compound 的工业生产方法没有广泛记载,但它们可能涉及优化上述合成路线以确保高产率和纯度。
化学反应分析
Edonerpic 经历多种类型的化学反应,包括:
氧化: this compound 可发生氧化反应,尤其是在苯并噻吩环上,导致形成亚砜或砜。
还原: 还原反应可在氮杂环丁醇环上发生,导致形成相应的醇。
取代: 取代反应可在乙氧基丙基基团上发生,导致形成各种衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和特定条件 .
相似化合物的比较
Edonerpic 可以与其他神经保护剂进行比较,例如:
多奈哌齐: 一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂。与 this compound 不同,多奈哌齐通过增加脑内乙酰胆碱水平来发挥作用。
美金刚: 一种用于治疗中度至重度阿尔茨海默病的 NMDA 受体拮抗剂。美金刚通过调节脑内谷氨酸活性来发挥作用。
利培酮: 另一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂。利培酮的作用机制与多奈哌齐相似,但化学结构不同。
This compound 的作用机制是独特的,因为它靶向 sigma 受体并促进神经突起生长,而其他化合物主要调节神经递质水平 .
属性
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
519187-23-6 | |
| Record name | Edonerpic [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDONERPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)


![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)


![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242498.png)

![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

